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Compound of Interest

Compound Name: 4-(Diethylamino)but-2-enal

Cat. No.: B15411515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 4-(diethylamino)but-2-enal is
limited. This guide is based on the well-established reactivity of α,β-unsaturated aldehydes and

related amino-substituted enals.

Introduction
4-(Diethylamino)but-2-enal is an organic molecule featuring a conjugated system with an

aldehyde and a tertiary amine. Its structure, containing both nucleophilic (the nitrogen atom)

and multiple electrophilic centers, suggests a rich and varied chemical reactivity. The key

functional groups determining its chemical behavior are the α,β-unsaturated aldehyde and the

diethylamino group at the γ-position. This combination makes it a potentially valuable building

block in organic synthesis and a candidate for biological investigation.

Molecular Structure:

Physicochemical Properties
While specific experimental data for 4-(diethylamino)but-2-enal is not readily available, its

general properties can be inferred from its structure.
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Property Predicted Value/Information

Molecular Formula C8H15NO

Molecular Weight 141.21 g/mol

IUPAC Name 4-(diethylamino)but-2-enal

Solubility Expected to be soluble in organic solvents.

Boiling Point Predicted to be in the range of 180-220 °C.

Appearance Likely a colorless to pale yellow oil.

Reactivity Profile
The reactivity of 4-(diethylamino)but-2-enal is dominated by the electrophilic nature of the

α,β-unsaturated aldehyde moiety. This system presents two primary sites for nucleophilic

attack: the carbonyl carbon (C1) and the β-carbon (C3).

Nucleophilic Addition Reactions
1,2-Addition vs. 1,4-Addition (Michael Addition):

The reaction pathway is largely dependent on the nature of the nucleophile.

Hard nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to favor 1,2-

addition at the carbonyl carbon.

Soft nucleophiles (e.g., amines, thiols, enamines, cuprates) generally favor 1,4-addition, also

known as Michael or conjugate addition, at the β-carbon. This is often the thermodynamically

more stable product.
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Aza-Michael Addition:

The reaction with primary or secondary amines is a classic example of aza-Michael addition.

This reaction is expected to proceed readily, often under mild conditions.

Generalized Experimental Protocol for Aza-Michael Addition:

Reactants: 4-(Diethylamino)but-2-enal (1 equivalent) and the desired amine (1-1.2

equivalents).

Solvent: A polar aprotic solvent such as acetonitrile, THF, or ethanol.

Temperature: The reaction is typically carried out at room temperature. Mild heating may be

required for less reactive amines.

Procedure: The amine is added to a solution of the enal in the chosen solvent. The reaction

mixture is stirred for a period of 2 to 24 hours.

Work-up: The solvent is removed under reduced pressure. The residue can be purified by

column chromatography on silica gel.

Amine Nucleophile Expected Product Reaction Conditions

Diethylamine 3,4-Bis(diethylamino)butanal
Room temperature, neat or in

ethanol

Aniline
3-(Phenylamino)-4-

(diethylamino)butanal
Room temperature, methanol

Thiophenol
3-(Phenylthio)-4-

(diethylamino)butanal

Base catalyst (e.g., Et3N),

THF, 0 °C to rt

Wittig Reaction
The aldehyde functional group can be readily converted to an alkene via the Wittig reaction.

The stereochemical outcome of the reaction (E/Z selectivity) depends on the nature of the
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Wittig reagent (stabilized or non-stabilized ylide).

Wittig Reaction Workflow

Phosphonium Salt
(Ph3P+-CH2R Br-)

Strong Base
(n-BuLi, NaH)

Phosphonium Ylide
(Ph3P=CHR) 4-(Diethylamino)but-2-enal

Click to download full resolution via product page

Generalized Experimental Protocol for the Wittig Reaction:

Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is

suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert

atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride) is

added at low temperature (typically -78 °C to 0 °C) to generate the ylide.

Reaction with Enal: A solution of 4-(diethylamino)but-2-enal in the same solvent is added

dropwise to the ylide solution at low temperature.

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and

stirred for several hours. The reaction is then quenched by the addition of a saturated

aqueous solution of ammonium chloride.

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl

acetate, diethyl ether). The combined organic layers are dried over a drying agent (e.g.,

MgSO4, Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude

product is purified by column chromatography.
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Wittig Reagent Expected Product Expected Stereoselectivity

Ph3P=CH2 4-(Diethylamino)-1,3-butadiene N/A

Ph3P=CHCO2Et (Stabilized)
Ethyl 6-(diethylamino)hexa-

2,4-dienoate
Predominantly E-isomer

Ph3P=CH(CH3) (Non-

stabilized)

5-(Diethylamino)-2-penta-1,3-

diene
Predominantly Z-isomer

Reduction Reactions
The aldehyde and the carbon-carbon double bond can be selectively reduced.

Reduction of the Aldehyde: Selective reduction of the aldehyde to an alcohol can be

achieved using mild reducing agents like sodium borohydride (NaBH4) at low temperatures.

Reduction of the Alkene: Catalytic hydrogenation (e.g., H2 over Pd/C) will likely reduce both

the aldehyde and the carbon-carbon double bond.

Potential Biological Activity and Signaling Pathways
While no specific biological data for 4-(diethylamino)but-2-enal has been found, the reactivity

of the α,β-unsaturated aldehyde functional group is known to be associated with biological

activity, often linked to cytotoxicity.

Mechanism of Cytotoxicity of α,β-Unsaturated Aldehydes:

α,β-Unsaturated aldehydes are electrophiles that can react with nucleophilic residues in

biological macromolecules, such as proteins and DNA. The primary mechanism of toxicity is

often attributed to the depletion of intracellular glutathione (GSH) and the alkylation of cysteine

residues in proteins.
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Potential Cytotoxicity Pathway

4-(Diethylamino)but-2-enal
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The presence of the diethylamino group may modulate this activity. The basic nitrogen could

influence the compound's cellular uptake, distribution, and interaction with biological targets.

Further research is required to determine the specific cytotoxic profile and any potential

therapeutic applications of 4-(diethylamino)but-2-enal.

Conclusion
4-(Diethylamino)but-2-enal is expected to be a versatile chemical intermediate with a rich

reactivity profile centered around its α,β-unsaturated aldehyde functionality. It is predicted to

readily undergo Michael additions with soft nucleophiles and Wittig reactions to form extended

conjugated systems. While its biological activity is yet to be reported, the inherent reactivity of

the enal moiety suggests a potential for cytotoxicity through interaction with biological

nucleophiles. The lack of specific experimental data in the public domain underscores the need

for further investigation to fully characterize this compound and explore its potential

applications in organic synthesis and medicinal chemistry.

To cite this document: BenchChem. [Reactivity Profile of 4-(Diethylamino)but-2-enal: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15411515#reactivity-profile-of-4-diethylamino-but-2-
enal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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